molecular formula C14H17F3N2O3 B14849095 Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate

Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate

Cat. No.: B14849095
M. Wt: 318.29 g/mol
InChI Key: PDQRQDNVNTVDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate is a chemical compound with the molecular formula C14H17F3N2O3 and a molecular weight of 318.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a formyl group and a trifluoromethyl group, along with a tert-butyl carbamate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate typically involves the reaction of a pyridine derivative with tert-butyl carbamate under specific conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate is unique due to the combination of its formyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological properties. The presence of the tert-butyl carbamate moiety also enhances its stability and solubility in organic solvents.

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

tert-butyl N-[2-[6-formyl-4-(trifluoromethyl)pyridin-2-yl]ethyl]carbamate

InChI

InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-5-4-10-6-9(14(15,16)17)7-11(8-20)19-10/h6-8H,4-5H2,1-3H3,(H,18,21)

InChI Key

PDQRQDNVNTVDJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.